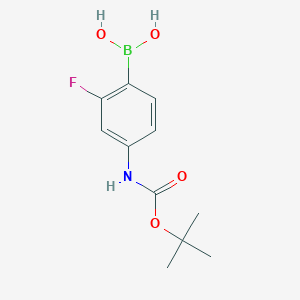
(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
The compound “(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are known for their ability to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized using various methods. One common method involves the use of diboronyl esters of dialkoxyboranes as diboronic acid reagents and a catalyst, such as iridium or rhodium . Another method involves the coupling of an α-amino boronic acid pinacol ester with a carboxylic acid, followed by the elimination of the pinacol protecting group .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
The compound (4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid, with its tert-butoxycarbonyl (Boc) protecting group, plays a significant role in organic synthesis, particularly in the construction of biologically active molecules and the development of synthetic methodologies. The Boc group is utilized extensively for the protection of amines during peptide synthesis due to its resistance to racemization and its stability under various reaction conditions. For instance, the Boc group has been employed in the N-tert-butoxycarbonylation of amines using heterogeneous and recyclable catalysts, showcasing its efficiency and environmental benignity (Heydari et al., 2007). This process is notable for its short reaction times and the absence of competitive side products, making it highly selective for the production of N-Boc amino acids, which are pivotal in peptide synthesis.
Role in Peptide Synthesis
The protection-deprotection strategies involving Boc groups are crucial for peptide synthesis, particularly when dealing with complex peptide structures or hydrophobic peptides. The method allows for the synthesis of peptides containing sensitive functional groups by protecting the amino group as a Boc, which can be removed under mild acidic conditions without affecting other protective groups or peptide bonds (Pedersen et al., 2013). This versatility is essential for the efficient preparation of peptides for biological and pharmaceutical research.
Catalysis and Coupling Reactions
Boc-protected boronic acids are instrumental in catalysis and coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of complex organic compounds. The presence of a Boc group adjacent to the boronic acid moiety enhances the reactivity and yield of coupling reactions, making it a valuable tool for constructing biaryl structures and for modifications of aromatic compounds (Boudreault et al., 2010).
Novel Applications and Functional Materials
Furthermore, Boc-protected amino phenyl boronic acids are being explored for their potential in creating novel materials, such as glucose sensing materials that operate at physiological pH. These materials leverage the boronic acid's ability to bind to diols in a pH-dependent manner, offering promising avenues for biomedical applications, including non-invasive glucose monitoring (Das et al., 2003).
Safety and Hazards
While specific safety and hazard information for “(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid” is not available in the search results, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withReceptor-type tyrosine-protein phosphatase beta .
Mode of Action
It’s known that boronic acids can form reversible covalent complexes with proteins, enzymes, and other biological molecules, which may influence their function .
Biochemical Pathways
Boronic acids and their derivatives have been used in the synthesis of various bioactive compounds and in the development of new drugs .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 204 °c (dec) . It’s soluble in methanol , which could potentially influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of 4-(BOC-Amino)-2-fluorophenylboronic acid. For instance, it’s known that the compound contains varying amounts of anhydride , which could potentially affect its stability and reactivity.
Eigenschaften
IUPAC Name |
[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISURXDKVZMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
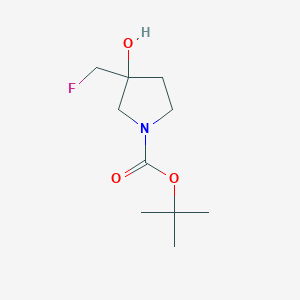
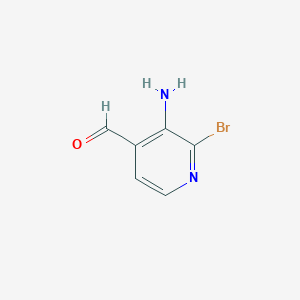
![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
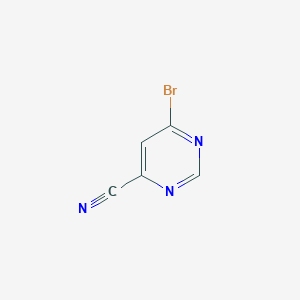
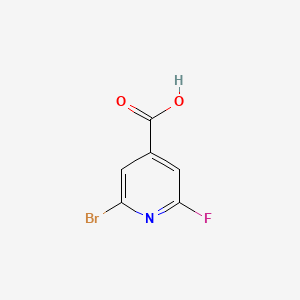
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)

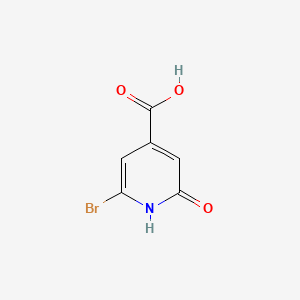
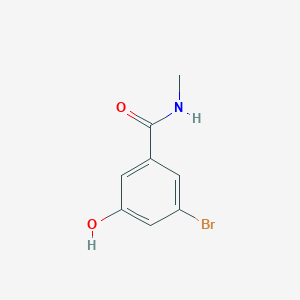
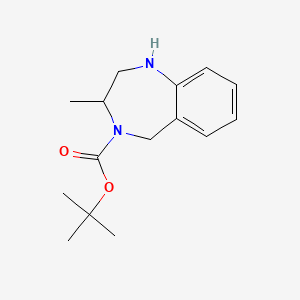
![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)